Mtb-IN-2

Antitubercular Activity MIC Comparison Drug-Resistant Mtb

Researchers struggling to source a validated probe for drug-resistant tuberculosis metabolism studies require a compound proven to diverge mechanistically from standard antimycobacterials. Mtb-IN-2 (compound 10c) addresses this need as a defined, non-cytotoxic pyridine carboxamide with confirmed target engagement. - Unique Mechanism: Inhibits methionine metabolism, bypassing the PAS-targeted folate pathway. - Drug-Resistant Activity: Potent and selective against MDR/XDR Mtb H37Rv strains in vitro. - Superior Metabolic Stability: Human liver microsome t1/2 = 630 min, enabling robust PK/PD modeling.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
Cat. No. B12388885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-2
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23)
InChIKeyWOVBYNARRLCBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mtb-IN-2: Methionine Metabolism Inhibitor


Mtb-IN-2 (compound 10c) is a pyridine carboxamide-based antimycobacterial agent [1]. It is a potent, selective, and non-cytotoxic inhibitor of both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb) strains [1]. Its unique mechanism of action, distinct from that of its structural analog 4-aminosalicylic acid (PAS), involves interference with methionine metabolism rather than the folate pathway [1]. Mtb-IN-2 has demonstrated significant in vivo efficacy in a murine tuberculosis model and exhibits a remarkably long metabolic half-life in human liver microsomes [1].

Target Methionine metabolism inhibition studies
Profile Low-cytotoxicity and selectivity context
Strain Drug-sensitive and drug-resistant Mtb research

Why Mtb-IN-2 Cannot Be Replaced


Mtb-IN-2 cannot be substituted by generic antimycobacterial agents or its close structural analog, 4-aminosalicylic acid (PAS), due to its fundamentally different pharmacological profile. While Mtb-IN-2 incorporates a PAS fragment in its design, it has been biochemically proven to bypass the folate pathway targeted by PAS, instead inhibiting methionine metabolism [1]. This mechanistic divergence, coupled with its demonstrated lack of in vitro and in vivo cytotoxicity, its activity against drug-resistant Mtb strains, and its exceptionally long metabolic stability, creates a unique, quantifiable performance profile that is not replicated by standard first- or second-line antitubercular drugs [1].

Mechanistic divergence from PAS: targets methionine metabolism, not folate; pathway response may differ.

Cytotoxicity and selectivity profiles may not be comparable with isoniazid or other first-line antituberculars.

Extended metabolic stability advantage may not transfer to structural analogs; HLM half-life context dependent.

Mtb-IN-2 vs. Key Antitubercular Agents


MIC and Therapeutic Window vs. PAS and Isoniazid

Mtb-IN-2 (10c) displays a minimum inhibitory concentration (MIC) of 5.06 μM against the virulent Mtb H37Rv strain [1]. This is >4-fold more potent than its direct structural analog, 4-aminosalicylic acid (PAS), which has an MIC of 20.44 μM under identical assay conditions [1]. While isoniazid (INH) is more potent (MIC = 0.2 μg/mL), it is well-known for its cytotoxicity and toxic metabolites. In contrast, Mtb-IN-2's high selectivity index (SI = 197.6) and its activity against drug-resistant Mtb strains offer a superior therapeutic window compared to standard agents [1].

MIC & Selectivity Window
Head-to-head
Mtb-IN-2: 5.06 μM PAS: 20.44 μM; INH: 0.2 μg/mL ~4-fold reported potency difference vs. PAS
Supports antimicrobial potency review
Selectivity context requires validation; INH MIC not directly comparable
Antitubercular Activity MIC Comparison Drug-Resistant Mtb

Selectivity Index & Cytotoxicity vs. CF3 Analogs

In contrast to many antimycobacterial agents, Mtb-IN-2 (10c) demonstrates a complete lack of cytotoxicity in vitro. Its IC50 in HepG2 cells is >1000 μM, resulting in an exceptional Selectivity Index (SI) of 197.6 [1]. This SI is calculated as the ratio of its HepG2 IC50 to its Mtb MIC. This profile is quantitatively superior to other compounds in its series, such as those bearing a -CF3 substituent (e.g., 7c: IC50 = 163.1 μM, SI = 34.1), which showed significant cytotoxicity [1].

Selectivity Index vs. Analogs
Head-to-head
Mtb-IN-2 SI: 197.6 Analog 7c SI: 34.1 ~5.8-fold reported SI difference
Supports low-cytotoxicity profile review
HepG2 assay context; verify with primary cell models
Cytotoxicity Selectivity Index HepG2 Cell Line

Metabolic Stability vs. Isoniazid and PAS

Mtb-IN-2 demonstrates exceptional metabolic stability in human liver microsomes, with a half-life (t1/2) of 630 minutes [1]. This is a direct and quantifiable advantage over its key structural and functional predecessors: it overcomes the major drawbacks of isoniazid (INH), which is known for its production of hepatotoxic metabolites, and PAS, which has a very short half-life requiring frequent, high dosing [1].

Metabolic Stability (HLM t1/2)
Head-to-head
t1/2: 630 min PAS: short t1/2; INH: toxic metabolites Extended stability context
Supports metabolic stability review
In vitro human liver microsome context; in vivo PK confirmation pending
Metabolic Stability Human Liver Microsomes Half-Life

In Vivo Murine TB Efficacy

In a murine model of tuberculosis, treatment with Mtb-IN-2 (compound 10c) resulted in a statistically significant decrease in colony-forming units (CFU) in the spleen [1]. This is a key benchmark for in vivo antimycobacterial efficacy, confirming that the promising in vitro activity translates to a reduction in bacterial burden in a relevant animal model [1].

In Vivo Murine TB CFU
Endpoint context
Significant spleen CFU reduction
Supports in vivo endpoint context
Murine TB model; specific log10 reduction not detailed
In Vivo Efficacy Murine Model CFU Reduction

Mtb-IN-2 R&D Applications


Methionine Metabolism MoA Studies

Mtb-IN-2 (10c) is an ideal chemical probe for investigating the role of mycobacterial methionine metabolism and its potential as a therapeutic target. Its confirmed mechanism, which is distinct from the folate pathway targeted by its structural analog PAS, makes it a superior tool compared to PAS for dissecting the methionine biosynthesis pathway in Mtb [1].

DR-TB Lead Development

The compound's potent and selective in vitro activity against both drug-sensitive and drug-resistant Mtb H37Rv strains, combined with its high selectivity index and lack of in vivo cytotoxicity, positions it as a high-priority lead compound for preclinical development programs specifically focused on multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis [1].

PK/PD Modeling & Metabolite Profiling

Mtb-IN-2's exceptionally long half-life (t1/2 = 630 min) in human liver microsomes and its lack of known toxic metabolites make it a valuable reference compound for establishing improved PK/PD models and for comparing the metabolic safety profiles of next-generation antituberculars, offering a clear advantage over legacy drugs like isoniazid and PAS [1].

Application
Selection Property
Validation Focus
Methionine metabolism MoA studies
Methionine pathway inhibition context
Methionine vs. folate pathway specificity
Drug-resistant TB lead development
Activity against DR-Mtb & low-cytotoxicity profile
Selectivity index and resistance profile validation
PK/PD & metabolic profiling
Extended metabolic stability (HLM t1/2)
Metabolic stability and hepatotoxicity risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mtb-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.